Antitubercular agent-14

Antitubercular Minimum Inhibitory Concentration Structure-Activity Relationship

SAR optimization requires reliable mid-potency reference compounds. Antitubercular agent-14 (Compound 1) provides a defined MIC of 0.3 µg/mL against Mycobacterium tuberculosis-positioned between highly potent (0.007 µg/mL) and weak (>20 µg/mL) analogs. - Ideal for validation of microdilution/agar proportion assays - Tool for resistance mechanism studies & target deconvolution - Pyrrole-based scaffold with IUPAC: N-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-1-cyclohexylmethanamine

Molecular Formula C20H27ClN2
Molecular Weight 330.9 g/mol
Cat. No. B12400865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-14
Molecular FormulaC20H27ClN2
Molecular Weight330.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CNCC3CCCCC3
InChIInChI=1S/C20H27ClN2/c1-15-12-18(14-22-13-17-6-4-3-5-7-17)16(2)23(15)20-10-8-19(21)9-11-20/h8-12,17,22H,3-7,13-14H2,1-2H3
InChIKeyWAVPZOUSDXJJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitubercular Agent-14: Baseline Overview


Antitubercular agent-14 (CAS 2408627-49-4), designated as Compound 1, is a synthetic antimycobacterial compound with a reported minimum inhibitory concentration (MIC) of 0.3 µg/mL against Mycobacterium tuberculosis . It is characterized by the IUPAC name N-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-1-cyclohexylmethanamine and a molecular weight of 330.89 g/mol [1].

Workflow M. tuberculosis growth inhibition assays
Selection context Pyrrole-based synthetic antimycobacterial compound
Reported activity Sub-µg/mL MIC range against M. tuberculosis (vendor-reported)

Antitubercular Agent-14: In-Class Analog Variability


In the antitubercular agent development pipeline, structural variations within the same chemical series yield profound differences in antimycobacterial potency. Direct comparison of Antitubercular agent-14 with its immediate structural analogs (agents-12, -13, -15, -16) reveals MIC values ranging from 0.007 µg/mL to >20 µg/mL against M. tuberculosis . This wide dispersion demonstrates that in-class substitution without quantitative comparability data introduces significant risk of underperformance in research models.

Analog MIC dispersion
Antimycobacterial potency among close structural analogs spans multiple orders of magnitude; substituting with an uncharacterized analog may alter M. tuberculosis growth inhibition profiles.
SAR interpretation risk
Direct in-class substitution without MIC confirmation can shift structure-activity relationship (SAR) interpretation and model-response consistency.

Antitubercular Agent-14: In Vitro Comparisons


M. tuberculosis MIC vs. In-Class Analogs

Within the InvivoChem Antitubercular agent series, agent-14 (MIC 0.3 µg/mL) exhibits 4.8-fold superior potency to agent-12 (MIC 1.439 µg/mL) and demonstrates a distinct activity profile compared to agent-13 (MIC 0.007 µg/mL) . Relative to agent-15 (MIC90 0.73-18.80 µg/mL), agent-14 shows consistently lower MIC values across comparable strains .

Analog MIC context
Head-to-head (vendor)
4.8× lower MIC vs agent-12
≥2.4× lower MIC vs agent-15
Supports analog SAR ranking
Vendor-reported MIC; independent verification advised
Antitubercular Minimum Inhibitory Concentration Structure-Activity Relationship

Potency vs. Isoniazid in M. tuberculosis

Against M. tuberculosis H37Rv, Antitubercular agent-14's reported MIC of 0.3 µg/mL (~0.91 µM) contrasts with the higher MIC of the front-line drug isoniazid, which ranges from 0.02-2.3 µM depending on assay conditions [1]. Notably, a direct cross-study comparison indicates that agent-14's potency is within the range of isoniazid's activity but with a different chemical scaffold, suggesting potential utility in isoniazid-resistant models.

Isoniazid comparison
Cross-study comparable
~0.91 µM vs 2.3 µM isoniazid
2.5-fold lower (molar)
Activity range overlaps with first-line standard
Isoniazid MIC range: 0.02–2.3 µM; assay-dependent variability expected
Antitubercular MIC Drug Susceptibility

Potency vs. Rifampicin in M. tuberculosis

Antitubercular agent-14's MIC of 0.3 µg/mL is 2.5-fold higher than the reported MIC of rifampicin (0.12 µg/mL) against M. tuberculosis H37Rv in a standardized broth microdilution assay [1]. While rifampicin exhibits greater potency, agent-14's MIC falls within a therapeutically relevant range and offers a distinct chemical scaffold for research applications.

Rifampicin comparison
Cross-study comparable
0.3 µg/mL vs 0.12 µg/mL rifampicin
2.5-fold higher MIC
Indicates potency gap to gold-standard control
Rifampicin MIC 0.12 µg/mL (broth microdilution); agent-14 MIC from vendor
Antitubercular MIC Drug Susceptibility

Antitubercular Agent-14: Research Applications


Lead for SAR Studies

With an MIC of 0.3 µg/mL, Antitubercular agent-14 serves as a benchmark for SAR optimization within its pyrrole-based scaffold. Its intermediate potency relative to both more potent (agent-13, MIC 0.007 µg/mL) and less potent (agent-12, MIC 1.439 µg/mL) analogs makes it an ideal reference point for systematic chemical modifications aimed at improving antimycobacterial activity.

Positive Control for Susceptibility Testing

The defined MIC of 0.3 µg/mL against M. tuberculosis positions agent-14 as a reliable comparator compound in microdilution and agar proportion assays. Its potency, falling between rifampicin (0.12 µg/mL) and isoniazid (0.02-2.3 µM) [1][2], provides a mid-range benchmark for validating assay conditions and evaluating novel antitubercular candidates.

Mechanism-of-Action Reference

Given its distinct chemical structure , Antitubercular agent-14 can be employed as a tool compound to probe resistance mechanisms and target identification in M. tuberculosis. Its in vitro activity profile supports its use in generating resistant mutants for whole-genome sequencing and target deconvolution studies.

Application
Selection Property
Validation Focus
SAR optimization lead
Pyrrole scaffold with sub-µg/mL MIC context
Systematic analog synthesis and MIC profiling
Antimycobacterial susceptibility reference
Defined mid-range MIC against M. tuberculosis
Assay condition validation and novel compound benchmarking
Resistance mechanism probe
Distinct pyrrole-based chemical scaffold
Resistant mutant generation and target deconvolution

Technical Documentation Hub

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27 linked technical documents
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